Cas no 15018-66-3 (quinazolin-4-amine)
quinazolin-4-amine Chemical and Physical Properties
Names and Identifiers
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- Quinazolin-4-ylamine
- 4-Quinazolinamine
- quinazolin-4-amine
- 4-Aminoquinazoline
- 4-Quinazolineamine
- Chinazolin-4-ylamin
- Quinazoline,4-amino
- quinazoline-4-ylamine
- NSC 288012
- Quinazoline-4-amine
- 4-QUINAZOLINYLAMINE
- Quinazoline, 4-amino-
- 4-Quinazolinamine (9CI)
- DRYRBWIFRVMRPV-UHFFFAOYSA-N
- 1LQ
- 4-amino quinazoline
- 4-amino-quinazoline
- NSC288012
- 4-Quinazolinamine #
- quinazolin-4(3h)-imine
- Oprea1_618867
- 4-Quinazolinamine, AldrichCPR
- STK001877
- BDBM50228495
- SBB019476
-
- MDL: MFCD00092016
- Inchi: 1S/C8H7N3/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H,(H2,9,10,11)
- InChI Key: DRYRBWIFRVMRPV-UHFFFAOYSA-N
- SMILES: N1C=NC(=C2C=CC=CC=12)N
Computed Properties
- Exact Mass: 145.06400
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 137
- XLogP3: 1.3
- Topological Polar Surface Area: 51.8
Experimental Properties
- Color/Form: Yellow to Brown Solid
- Density: 1.292±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 274-275 ºC
- Solubility: Very slightly soluble (0.35 g/l) (25 º C),
- PSA: 51.80000
- LogP: 1.79320
quinazolin-4-amine Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301-H318
- Warning Statement: P280-P301+P310-P305+P351+P338
- Hazardous Material transportation number:UN 2811 6.1 / PGIII
- Hazard Category Code: 41
- Safety Instruction: 26-39
- RTECS:VA1236000
- HazardClass:IRRITANT
- PackingGroup:Ⅲ
- Storage Condition:Room temperature
quinazolin-4-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
quinazolin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 036682-1g |
4-Aminoquinazoline |
15018-66-3 | 97% | 1g |
£36.00 | 2022-03-01 | |
| Fluorochem | 036682-5g |
4-Aminoquinazoline |
15018-66-3 | 97% | 5g |
£107.00 | 2022-03-01 | |
| Fluorochem | 036682-10g |
4-Aminoquinazoline |
15018-66-3 | 97% | 10g |
£171.00 | 2022-03-01 | |
| Fluorochem | 036682-25g |
4-Aminoquinazoline |
15018-66-3 | 97% | 25g |
£328.00 | 2022-03-01 | |
| AstaTech | 51540-1/G |
4-AMINOQUINAZOLINE |
15018-66-3 | 97% | 1g |
$43 | 2023-09-17 | |
| AstaTech | 51540-5/G |
4-AMINOQUINAZOLINE |
15018-66-3 | 97% | 5g |
$133 | 2023-09-17 | |
| AstaTech | 51540-25/G |
4-AMINOQUINAZOLINE |
15018-66-3 | 97% | 25g |
$437 | 2023-09-17 | |
| Apollo Scientific | OR32708-1g |
Quinazolin-4-amine |
15018-66-3 | 98% | 1g |
£43.00 | 2025-02-20 | |
| Apollo Scientific | OR32708-5g |
Quinazolin-4-amine |
15018-66-3 | 98% | 5g |
£119.00 | 2025-02-20 | |
| Apollo Scientific | OR32708-25g |
Quinazolin-4-amine |
15018-66-3 | 95% | 25g |
£920.00 | 2023-08-31 |
quinazolin-4-amine Suppliers
quinazolin-4-amine Related Literature
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Siddi Ramulu Meesa,Praveen Kumar Naikawadi,Kishan Gugulothu,K. Shiva Kumar Org. Biomol. Chem. 2020 18 3032
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Baijiao An,Shun Zhang,Jinhui Hu,Tingting Pan,Ling Huang,Johnny Cheuk-on Tang,Xingshu Li,Albert S. C. Chan Org. Biomol. Chem. 2018 16 4701
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Qingxu Liu,Yan Li,Ying Zhi,Bo Liu,Jingyong Sun New J. Chem. 2022 46 4827
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Tom R. M. Rauws,Bert U. W. Maes Chem. Soc. Rev. 2012 41 2463
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Mohammed Boulhaoua,Tibor Pasinszki,Ana Torvisco,Rita Oláh-Szabó,Szilvia B?sze,Antal Csámpai RSC Adv. 2021 11 28685
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Quinazolines
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Benzodiazines Quinazolines
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
Additional information on quinazolin-4-amine
Professional Introduction to Quinazolin-4-amine (CAS No. 15018-66-3)
Quinazolin-4-amine, a compound with the chemical identifier CAS No. 15018-66-3, is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the quinazoline family, which is well-known for its diverse biological activities and potential therapeutic applications. The structural framework of quinazolin-4-amine consists of a fused benzene and pyridine ring system, with an amine functional group at the 4-position, making it a versatile scaffold for medicinal chemistry modifications.
The significance of quinazolin-4-amine in modern drug discovery stems from its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. Recent studies have highlighted its role as a precursor in the synthesis of more complex pharmacophores, which exhibit potent activity against a range of diseases. The amine group at the 4-position of the quinazoline core provides a reactive site for further functionalization, enabling the design of molecules with tailored pharmacokinetic and pharmacodynamic properties.
In the realm of oncology, quinazoline derivatives have been extensively studied for their antitumor properties. Notably, compounds derived from quinazolin-4-amine have shown promise in inhibiting kinases that are aberrantly activated in cancer cells. For instance, recent research has demonstrated that modifications to the quinazoline core can enhance binding affinity to tyrosine kinases, leading to improved therapeutic efficacy. These findings align with the broader trend in oncology research toward targeting specific molecular pathways to achieve more precise and effective cancer treatments.
Beyond oncology, quinazolin-4-amine has been explored for its potential in addressing inflammatory and infectious diseases. The quinazoline scaffold is known to modulate inflammatory pathways by interacting with enzymes such as Janus kinases (JAKs). Emerging data suggest that derivatives of this compound can inhibit JAK-mediated signaling, thereby reducing inflammation and alleviating symptoms associated with chronic inflammatory conditions. Additionally, the structural flexibility of quinazoline derivatives makes them suitable candidates for developing novel antiviral agents, as they can be engineered to disrupt viral replication cycles.
The synthesis of quinazolin-4-amine typically involves multi-step organic reactions that construct the heterocyclic core and introduce the amine functionality at the 4-position. Advances in synthetic methodologies have enabled more efficient and scalable production processes, facilitating its use in both academic research and industrial applications. One common synthetic route involves condensation reactions between appropriate precursors followed by cyclization and subsequent functional group transformations. These methods highlight the compound's synthetic accessibility and its utility as a building block for more complex molecules.
The pharmacological profile of quinazolin-4-amine is further enhanced by its ability to cross biological membranes due to its lipophilic nature. This characteristic is crucial for drug development, as it ensures adequate bioavailability and distribution within the body. Additionally, studies have shown that quinazoline derivatives can exhibit selectivity toward certain biological targets while minimizing off-target effects. This selectivity is achieved through structural optimization, where subtle modifications to the quinazoline core can significantly alter binding interactions with biological receptors.
In conclusion, quinazolin-4-amine (CAS No. 15018-66-3) represents a valuable compound in pharmaceutical research, offering a versatile scaffold for developing novel therapeutic agents. Its applications span across multiple disease areas, including cancer, inflammation, and infections, underscoring its broad therapeutic potential. The continued exploration of quinazoline derivatives will likely yield innovative treatments that address unmet medical needs and improve patient outcomes worldwide.
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